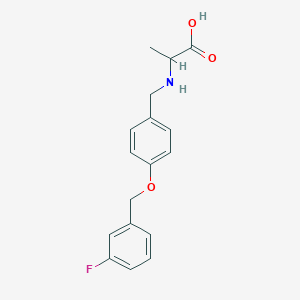

Safinamide Impurity 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Safinamide Impurity 5 is a process-related impurity and degradation product of safinamide mesilate, a drug used in the treatment of Parkinson’s disease. Safinamide itself is a selective monoamine oxidase type-B inhibitor with additional properties, such as blocking voltage-dependent sodium and calcium channels and inhibiting glutamate release .

Preparation Methods

The preparation of Safinamide Impurity 5 involves the synthesis of safinamide or safinamide mesilate under specific conditions. One method includes reacting safinamide or its mesilate form with sodium nitrite under controlled conditions . The separation and quantification of this impurity can be achieved using high-performance liquid chromatography (HPLC) with a diode array detector .

Chemical Reactions Analysis

Safinamide Impurity 5 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include formic acid and acetonitrile. The major products formed from these reactions are other process-related impurities and degradation products, such as Imp-C, Imp-D, and Imp-E .

Scientific Research Applications

Detection and Analysis

High-Performance Liquid Chromatography (HPLC)

A significant method for analyzing Safinamide Impurity 5 involves high-performance liquid chromatography. A recent study developed a reliable HPLC method that utilizes a diode array detector for the purity analysis of safinamide and its related impurities, including this compound. The method demonstrated good resolution and selectivity, allowing for effective quality control in pharmaceutical formulations .

Table 1: HPLC Method Characteristics

| Parameter | Details |

|---|---|

| Column Type | Ascentis® Express C8 |

| Mobile Phase | 0.1% trifluoroacetic acid in water and acetonitrile |

| Run Time | 20 minutes |

| Sensitivity | High |

| Resolution | Excellent |

Therapeutic Applications

Adjunct Therapy in Parkinson's Disease

Safinamide is primarily used as an adjunct to levodopa/carbidopa therapy for patients experiencing "off" episodes related to Parkinson's disease. Clinical trials have demonstrated its efficacy in improving motor fluctuations and overall patient quality of life . The unique mechanism of action includes inhibition of monoamine oxidase B and modulation of glutamate release, which may also relate to the properties of this compound .

Case Study: Clinical Trials

In a systematic review analyzing multiple clinical trials, safinamide was shown to significantly reduce both "off" time and dyskinesia in patients with Parkinson's disease. The results indicated that patients receiving safinamide exhibited improved daily functioning compared to those on placebo .

Recent studies have explored the neuroprotective effects of safinamide, indicating potential benefits in preventing neuronal apoptosis through anti-oxidative stress mechanisms. While these effects are primarily attributed to safinamide itself, they may also extend to its impurities, including this compound, suggesting a broader therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Safinamide Impurity 5 can be compared with other impurities of safinamide, such as Imp-B, Imp-C, Imp-D, and Imp-E. These impurities are also process-related and degradation products of safinamide mesilate . The uniqueness of this compound lies in its specific formation pathway and its role in the quality control of safinamide mesilate.

Biological Activity

Safinamide, a medication primarily used in the treatment of Parkinson's disease, exhibits complex biological activities through multiple mechanisms. Among its various impurities, Safinamide Impurity 5 has garnered attention for its potential effects and relevance in pharmacological contexts. This article consolidates findings from diverse sources to elucidate the biological activity of this compound.

Overview of Safinamide

Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), with additional actions including inhibition of glutamate release and modulation of sodium and calcium channels. Its therapeutic application is primarily as an adjunct therapy to levodopa in patients with Parkinson's disease, particularly during "off" episodes when symptoms worsen .

- MAO-B Inhibition : Safinamide inhibits MAO-B, leading to increased levels of dopamine by preventing its degradation. This mechanism is crucial for alleviating motor symptoms in Parkinson's patients .

- Glutamate Modulation : The compound also inhibits glutamate release, which may contribute to its neuroprotective effects .

- Ion Channel Blockade : Safinamide blocks voltage-dependent sodium and calcium channels, although the significance of this action in its overall therapeutic effect remains unclear .

Pharmacological Effects

The biological activity of this compound can be inferred from studies on related compounds and impurities:

- Neuroprotective Effects : Similar impurities have shown potential neuroprotective properties in preclinical models, suggesting that this compound might also exhibit similar effects .

- Toxicological Considerations : The presence of impurities can influence the safety profile of drugs. Research indicates that certain impurities may have genotoxic effects, necessitating rigorous quality control measures during drug development .

Case Studies and Research Findings

-

Efficacy in Parkinson's Disease :

- A study involving Asian and Caucasian populations demonstrated that safinamide significantly improved "ON" time without troublesome dyskinesia when used alongside levodopa. This suggests that impurities might influence overall efficacy indirectly through their interactions within the pharmacological framework .

-

Impurity Profiling :

- Research has highlighted the importance of characterizing impurities like this compound to ensure drug safety and efficacy. Analytical methods such as HPLC have been employed to assess the purity profiles, revealing that certain process-related impurities could affect pharmacokinetics and pharmacodynamics .

-

Genotoxicity Assessment :

- Investigations into genotoxic impurities have underscored the need for comprehensive testing to ascertain the safety of drug formulations containing such compounds. The implications for clinical use are significant, particularly concerning long-term exposure to drugs with notable impurity profiles .

Data Tables

| Parameter | Safinamide | This compound |

|---|---|---|

| MAO-B Inhibition | Yes | Unknown |

| Glutamate Release Inhibition | Yes | Unknown |

| Ion Channel Blockade | Yes | Unknown |

| Neuroprotective Effects | Yes | Potentially present |

| Genotoxicity Risk | Low | Possible |

Properties

IUPAC Name |

2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVXGARDCQQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.